molecular formula C16H14O3 B3245406 Benzyl 2-(4-formylphenyl)acetate CAS No. 168625-39-6

Benzyl 2-(4-formylphenyl)acetate

Cat. No.: B3245406
CAS No.: 168625-39-6
M. Wt: 254.28 g/mol
InChI Key: LADYHVCFUAWXPG-UHFFFAOYSA-N
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Description

Benzyl 2-(4-formylphenyl)acetate: is an organic compound with the molecular formula C16H14O3. It is an ester derivative of benzyl alcohol and 4-formylphenylacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Benzyl 2-(4-formylphenyl)acetate can be synthesized through an esterification reaction between benzyl alcohol and 4-formylphenylacetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzyl alcohol with 4-formylphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 2-(4-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Benzyl 2-(4-formylphenyl)acetate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine: The compound has shown promise in the treatment of type 2 diabetes mellitus by improving glucose tolerance and insulin sensitivity .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism by which Benzyl 2-(4-formylphenyl)acetate exerts its effects involves the inhibition of specific enzymes such as protein tyrosine phosphatase 1B (PTP1B). By inhibiting this enzyme, the compound enhances insulin signaling pathways, leading to improved glucose uptake and metabolism .

Comparison with Similar Compounds

    4-Formylphenyl acetate: Shares a similar structure but lacks the benzyl group.

    Benzyl acetate: Similar ester structure but lacks the formyl group.

    Benzyl benzoate: Another ester with a benzyl group but different aromatic substitution.

Uniqueness: Benzyl 2-(4-formylphenyl)acetate is unique due to its combined structural features of both benzyl and formyl groups, which contribute to its specific biological activity and potential therapeutic applications.

Properties

IUPAC Name

benzyl 2-(4-formylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADYHVCFUAWXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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